6-oxo-1-(3-phenylpropyl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide
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Overview
Description
6-oxo-1-(3-phenylpropyl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide is a complex organic compound that features a piperidine ring, a phenylpropyl group, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-1-(3-phenylpropyl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Introduction of the Phenylpropyl Group: The phenylpropyl group can be introduced via a Friedel-Crafts alkylation reaction using phenylpropyl chloride and an appropriate catalyst.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step involves the use of trifluoromethyl phenyl sulfone and a suitable base to introduce the trifluoromethyl-substituted phenyl group through a nucleophilic substitution reaction.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the piperidine ring, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving piperidine derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing its electronic and steric properties. The piperidine ring and phenylpropyl group can further modulate the compound’s activity by interacting with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Similar Compounds
6-oxo-1-(3-phenylpropyl)-N-[[2-chlorophenyl]methyl]piperidine-3-carboxamide: Similar structure but with a chlorophenyl group instead of a trifluoromethyl group.
6-oxo-1-(3-phenylpropyl)-N-[[2-methylphenyl]methyl]piperidine-3-carboxamide: Similar structure but with a methylphenyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 6-oxo-1-(3-phenylpropyl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to certain biological targets. These properties make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-oxo-1-(3-phenylpropyl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N2O2/c24-23(25,26)20-11-5-4-10-18(20)15-27-22(30)19-12-13-21(29)28(16-19)14-6-9-17-7-2-1-3-8-17/h1-5,7-8,10-11,19H,6,9,12-16H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJVTLBCVQCNFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)NCC2=CC=CC=C2C(F)(F)F)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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